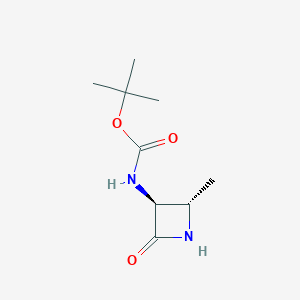

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate

Übersicht

Beschreibung

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures ranging from 0°C to room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Antibiotic Synthesis

One of the primary applications of tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate is as a valuable building block in the synthesis of beta-lactam antibiotics. The azetidinone core can be readily incorporated into beta-lactam structures, facilitating the development of various derivatives that exhibit antibacterial properties. Research is ongoing to modify this compound to enhance its efficacy against resistant bacterial strains, thereby expanding its utility in treating infections caused by multidrug-resistant organisms.

Case Study: Development of Novel Antibiotics

Recent studies have focused on the modification of this compound to create new antibiotic candidates. By altering functional groups attached to the azetidine ring, researchers aim to improve the activity spectrum and reduce resistance mechanisms in bacteria. These efforts are crucial in addressing the growing problem of antibiotic resistance globally.

Enzyme Inhibition

This compound has been identified as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid metabolism and inflammation. This inhibition is particularly relevant for developing treatments for pain and inflammatory conditions. The compound's ability to modulate lipid signaling pathways suggests it could play a role in managing diseases characterized by dysregulated lipid metabolism.

Research Findings on NAAA Inhibition

In vitro studies have demonstrated that this compound effectively reduces NAAA activity, leading to altered levels of bioactive lipids associated with pain and inflammation responses. This pharmacological profile positions the compound as a candidate for further development into anti-inflammatory agents.

Medicinal Chemistry Applications

The structural features of this compound lend themselves to various applications in medicinal chemistry beyond antibiotic synthesis and enzyme inhibition. Its lipophilicity, enhanced by the tert-butyl group, may improve bioavailability and facilitate drug formulation strategies aimed at increasing therapeutic efficacy.

Potential Therapeutic Uses

Due to its inhibitory effects on NAAA and other potential biological activities, this compound may be explored for applications in treating:

- Chronic pain conditions

- Inflammatory diseases

- Metabolic disorders linked to lipid dysregulation

Wirkmechanismus

The mechanism of action of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate include:

- tert-Butyl ((2S,3S)-2-methylpyrrolidin-3-yl)carbamate

- tert-Butyl ((2S,3S)-2-amino-3-methylpentanoate hydrochloride)

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the azetidinone ring and the tert-butyl carbamate group. These features confer distinct reactivity and stability, making it valuable for various applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate, commonly referred to as Boc-azetidinone, is a synthetic compound with significant potential in medicinal chemistry. Its unique azetidine ring structure and carbamate functional group contribute to its biological activities, particularly as an inhibitor of specific enzymes involved in lipid metabolism and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₆N₂O₃

- Molecular Weight : 200.23 g/mol

- CAS Number : 80582-03-2

This compound primarily functions as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in lipid metabolism and the inflammatory response. By inhibiting NAAA, the compound modulates lipid signaling pathways, which may lead to therapeutic effects in conditions characterized by pain and inflammation.

Enzyme Inhibition

Research indicates that this compound effectively inhibits NAAA activity. In vitro studies have demonstrated that this inhibition can alter levels of bioactive lipids involved in inflammatory responses. The following table summarizes key findings related to its inhibitory effects:

| Study | Findings | Reference |

|---|---|---|

| In vitro assays | Inhibition of NAAA leads to reduced levels of pro-inflammatory lipids | |

| Pharmacological studies | Potential application in treating pain-related disorders | |

| Lipid metabolism studies | Modulation of lipid signaling pathways observed |

Antibacterial Properties

As a precursor in the synthesis of beta-lactam antibiotics, this compound has been investigated for its antibacterial properties. Its azetidinone core can be incorporated into various beta-lactam structures, enhancing the efficacy against bacterial infections.

Case Studies

-

NAAA Inhibition and Pain Management

- A study explored the effects of this compound on pain models in rodents. The results indicated significant analgesic effects correlated with reduced inflammatory markers.

- Outcome : The compound showed promise as a candidate for developing new analgesics targeting lipid-mediated pain pathways.

-

Beta-Lactam Antibiotic Development

- Research focused on synthesizing new beta-lactam derivatives from this compound. Several derivatives exhibited enhanced antibacterial activity against resistant strains.

- Outcome : This work supports the potential of this compound as a building block for novel antibiotics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Cyclohexylbutyl-N-(S)-2-oxoazetidin-3-yl)carbamate | Similar azetidine structure | Potent selective NAAA inhibitor |

| tert-butyl (Z)-methyl(4-(methyl(phenyl)amino)-4-oxo... | Contains phenyl groups | Different substitution pattern affecting biological activity |

| tert-butyl 3-(2-ethoxy...azetidine | Ethoxy substituent on azetidine | Potentially different metabolic pathways |

The unique stereochemistry and functionalization of this compound may confer distinct pharmacological properties compared to these similar compounds.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTSKETWEBYEHL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522797 | |

| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80582-03-2 | |

| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.